

structure-activity relationship of 2,3-Dihydrobenzofuran-4-carbaldehyde derivatives.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carbaldehyde

Cat. No.: B050890

[Get Quote](#)

A comprehensive analysis of the structure-activity relationship (SAR) of 2,3-dihydrobenzofuran derivatives reveals critical insights into their potential as therapeutic agents, particularly as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme pivotal in DNA repair mechanisms. While direct SAR studies on **2,3-Dihydrobenzofuran-4-carbaldehyde** are not extensively documented in publicly available research, a detailed examination of closely related analogues, specifically 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives, provides a strong foundation for understanding the key structural motifs required for potent biological activity.

Comparative Analysis of PARP-1 Inhibition

A systematic evaluation of synthesized 2,3-dihydrobenzofuran derivatives has identified several compounds with significant PARP-1 inhibitory activity. The following table summarizes the *in vitro* potency of key analogues, highlighting the impact of various substitutions on the dihydrobenzofuran core. The data is extracted from a study focused on the discovery of novel PARP-1 inhibitors.[\[1\]](#)[\[2\]](#)

Compound ID	Core Scaffold	R1 (Position 5)	R2 (Position 2)	PARP-1 IC50 (μ M)
3	2,3-Dihydrobenzofuran-7-carboxamide	H	H	9.45[1][2]
20	2,3-Dihydrobenzofuran-7-carboxamide	F	H	2.12[1][2]
rac-13c	2,3-Dihydrobenzofuran-7-carboxamide	F	CH3	2.45[1][2]
(-)-13c	2,3-Dihydrobenzofuran-7-carboxamide	F	CH3	1.53[1]
36	2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide	H	H	16.2[1][2]
52	2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide	H	p-chlorophenyl	6.09[1][2]
58	2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide	H	3',4'-dihydroxybenzylidene	0.531[1][2]
59	2,3-Dihydrobenzofuran	H	2',4'-dihydroxybenzylidene	0.753[1][2]

an-3(2H)-one-7-
carboxamide

66	2,3- Dihydrobenzofur- an-3(2H)-one-7- carboxamide	H	4'-(piperidin-1- yl)benzylidene	0.718[1][2]
73	2,3- Dihydrobenzofur- an-3(2H)-one-7- carboxamide	H	4'-(4- methylpiperazin- 1-yl)benzylidene	0.079[1][2]

Key Structure-Activity Relationship Insights

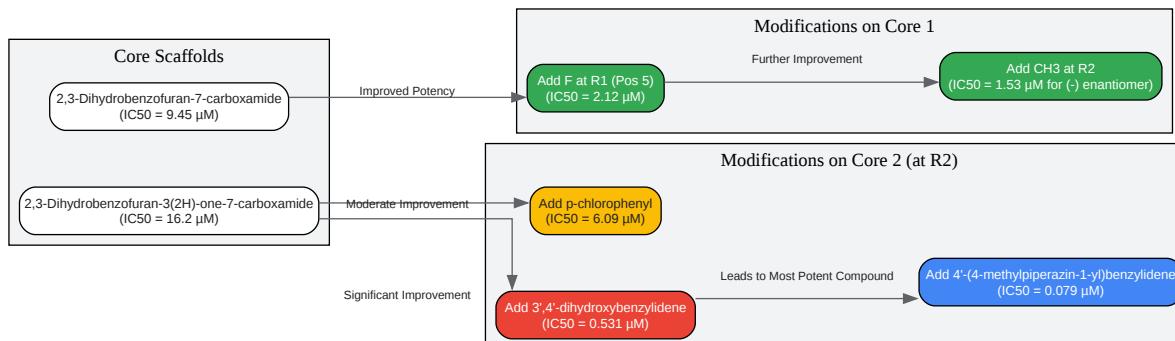
The data presented above leads to several key SAR conclusions for this class of compounds as PARP-1 inhibitors:

- Core Scaffold Influence: The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide (Compound 3), demonstrated moderate activity.[1][2] Modification to a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold (Compound 36) initially resulted in a slight decrease in potency.[1][2] However, this scaffold proved more amenable to extensive and impactful modifications at the 2-position.[1]
- Substitution at Position 5: The introduction of a fluorine atom at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide core (Compound 20) led to an approximately 4.5-fold increase in potency compared to the unsubstituted parent compound 3.[1][2] This suggests that small, electron-withdrawing groups at this position are well-tolerated and can enhance inhibitory activity.
- Substitution at Position 2:
 - For the 2,3-dihydrobenzofuran-7-carboxamide scaffold, the introduction of a methyl group at the 2-position (Compound rac-13c) provided a slight improvement in potency over the 5-fluoro analogue 20.[1][2] Furthermore, stereochemistry at this position was found to be a factor, with the (-)-enantiomer (Compound (-)-13c) being more active.[1]

- For the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, substitutions at the 2-position had a dramatic effect on activity. Large hydrophobic groups, such as a p-chlorophenyl group (Compound 52), improved potency over the unsubstituted core.[1][2]
- The most significant gains in potency were achieved with substituted benzylidene groups at the 2-position. Dihydroxybenzylidene derivatives (Compounds 58 and 59) showed a substantial increase in activity, indicating that polar interactions are beneficial.[1][2]
- Furthermore, the incorporation of heterocyclic moieties on the benzylidene ring, particularly those containing nitrogen, led to the most potent compounds. For instance, the 4'-(4-methylpiperazin-1-yl)benzylidene derivative (Compound 73) exhibited an IC₅₀ value of 0.079 μM, a significant improvement over the initial lead compound.[1][2]

Experimental Protocols

PARP-1 Enzyme Inhibitory Assay:


The in vitro inhibitory activity of the synthesized compounds against PARP-1 was determined using a standardized enzyme assay. The clinical candidates olaparib and veliparib were utilized as reference standards for comparison.[2] The assay measures the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP-1. The general steps are as follows:

- Plate Preparation: Histone-coated 96-well plates are used as the substrate for the PARP-1 enzyme.
- Reaction Mixture: A reaction mixture is prepared containing the PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and the test compound at varying concentrations.
- Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.
- Incubation: The plate is incubated to allow for the poly(ADP-ribosylation) of the histone proteins.
- Detection: The biotinylated histones are detected using a streptavidin-conjugated horseradish peroxidase (HRP) enzyme.

- Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light output is measured using a microplate reader. The intensity of the light is proportional to the PARP-1 activity.
- Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on the PARP-1 inhibitory activity of the 2,3-dihydrobenzofuran core.

[Click to download full resolution via product page](#)

Structure-Activity Relationship of 2,3-Dihydrobenzofuran Derivatives as PARP-1 Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. [structure-activity relationship of 2,3-Dihydrobenzofuran-4-carbaldehyde derivatives.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050890#structure-activity-relationship-of-2-3-dihydrobenzofuran-4-carbaldehyde-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com